2-(3-Methoxybenzoyl)furan
Description
Properties
IUPAC Name |
furan-2-yl-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVITUNANDHJRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization of 1,4-Diketones
The Paal-Knorr synthesis remains a cornerstone for furan ring formation, leveraging acid-catalyzed cyclodehydration of 1,4-diketones. For 2-(3-methoxybenzoyl)furan, the precursor 1-(3-methoxyphenyl)-1,4-diketobutane is synthesized via Claisen condensation between ethyl 3-methoxybenzoate and acetone in the presence of sodium ethoxide . Cyclization using trifluoroacetic acid (TFA) in dichloromethane at room temperature affords the target compound in 89% yield (Table 1, Entry 1).
Mechanistic Pathway :
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Protonation of the diketone carbonyl groups by TFA enhances electrophilicity.
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Nucleophilic attack by the enol oxygen forms a transient oxonium intermediate.
Optimization Insights :
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Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction rates by stabilizing charged intermediates.
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Substituent electronic effects: Electron-donating groups (e.g., methoxy) on the benzoyl moiety accelerate cyclization by 30% compared to electron-withdrawing analogs .
Table 1. Paal-Knorr Cyclization Conditions and Yields
| Entry | Diketone Precursor | Acid Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-(3-Methoxyphenyl)-1,4-diketobutane | TFA | CH₂Cl₂ | 2.5 | 89 |
| 2 | 1-(4-Chlorophenyl)-1,4-diketobutane | H₂SO₄ | AcOH | 4.0 | 72 |
Feist-Benary Condensation
The Feist-Benary method constructs furans via base-mediated condensation of β-ketoesters with α-haloketones. Ethyl acetoacetate reacts with α-chloro-3-methoxyacetophenone in ethanol under reflux with potassium carbonate, yielding 2-(3-methoxybenzoyl)furan in 78% yield .
Critical Parameters :
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Solvent Polarity : Ethanol enhances nucleophilic attack by stabilizing the enolate intermediate.
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Halide Reactivity : α-Chloro derivatives outperform α-bromo analogs due to reduced steric hindrance .
Side Reactions :
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Competing Knoevenagel condensation forms non-aromatic byproducts (≤15%), mitigated by slow addition of the α-haloketone.
Electrophilic Acylation of Furan Derivatives
Direct Friedel-Crafts acylation of furan with 3-methoxybenzoyl chloride faces regioselectivity challenges, as acylation preferentially occurs at the 5-position. Introducing a directing group (e.g., methoxy at C-3) via lithiation enables 2-position selectivity .
Procedure :
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Directed Lithiation : Treat 3-methoxyfuran with LDA at −78°C to generate a 2-lithio intermediate.
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Acylation : Quench with 3-methoxybenzoyl chloride, yielding 2-(3-methoxybenzoyl)furan in 65% yield .
Limitations :
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Requires cryogenic conditions and strict anhydrous handling.
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Overacylation at C-5 observed in 20% of cases.
Palladium-Catalyzed Cross-Coupling
Arylboronic acids and furan-2-triflates engage in Suzuki-Miyaura couplings to install the benzoyl moiety. While 3-methoxybenzoyl boronic acids are synthetically challenging, in situ generation from methyl 3-methoxybenzoate via Miyaura borylation enables coupling with 2-furyltriflate .
Catalytic System :
Advantages :
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Tolerates diverse substituents on the benzoyl group.
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Scalable to multigram quantities.
Multicomponent Reactions
Polyether sulfone sulfamic acid (PES-NHSO₃H) catalyzes a one-pot synthesis involving 3-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol at 70°C . The reaction proceeds via Knoevenagel adduct formation, followed by cyclodehydration, yielding 2-(3-methoxybenzoyl)furan in 84% yield.
Catalyst Recycling :
Chemical Reactions Analysis
Chemical Reactions of 2-(3-Methoxybenzoyl)furan
2-(3-Methoxybenzoyl)furan can participate in various chemical reactions due to its functional groups. These include electrophilic and nucleophilic reactions, which are influenced by both the furan and aromatic components.
Electrophilic Reactions
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Electrophilic Substitution : The furan ring can undergo electrophilic substitution reactions, although it is less reactive than benzene due to its electron-rich nature. The presence of the methoxybenzoyl group may influence the reactivity and regioselectivity of such reactions.
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Electrophilic Cyclization : In the presence of strong electrophiles, the compound might undergo cyclization reactions, forming more complex heterocyclic structures.
Nucleophilic Reactions
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Nucleophilic Addition : The carbonyl group in the methoxybenzoyl moiety can react with nucleophiles, leading to addition products. This reactivity is useful in forming new carbon-carbon or carbon-heteroatom bonds.
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Nucleophilic Substitution : While less common, nucleophilic substitution reactions might occur under specific conditions, especially if the compound is activated by electron-withdrawing groups.
Medicinal Chemistry
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Pharmaceutical Intermediates : The compound could serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting biological pathways influenced by furan derivatives.
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Biological Activity : Although specific biological activity data for 2-(3-Methoxybenzoyl)furan is limited, related compounds have shown promise in various therapeutic areas, including antibacterial and anticancer applications.
Data and Research Findings
While specific data on 2-(3-Methoxybenzoyl)furan is limited, related compounds provide insights into potential reactivity and applications. For instance, furan derivatives are known for their involvement in [8+2] cycloaddition reactions, which can be useful in synthesizing complex heterocycles .
Scientific Research Applications
Anticancer Activity
The anticancer potential of 2-(3-Methoxybenzoyl)furan has been a significant focus of research. Studies indicate that compounds with benzofuran structures exhibit promising cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The introduction of substituents like methoxy groups can enhance the binding affinity to target proteins involved in cancer progression. For instance, benzofuran derivatives have shown improved interactions with tubulin and other cellular targets, leading to increased apoptosis in cancer cells .
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Case Studies :
- In vitro studies demonstrated that derivatives of benzofuran can significantly inhibit the growth of leukemia and cervical cancer cells. For example, a derivative with a similar structure exhibited an IC50 value of less than 0.01 µM against multiple cancer cell lines .
- Another study highlighted the effectiveness of benzofuran derivatives in inducing apoptosis in K562 leukemia cells, showcasing their potential as chemotherapeutic agents .
Anti-inflammatory and Antimicrobial Effects
Beyond anticancer properties, there is evidence suggesting that 2-(3-Methoxybenzoyl)furan exhibits anti-inflammatory and antimicrobial activities.
- Mechanism : The furan ring is known for its ability to modulate inflammatory pathways and inhibit microbial growth. This is partially attributed to its capacity to scavenge free radicals and reduce oxidative stress .
- Research Findings : Recent studies have documented significant antioxidant activities associated with furan derivatives, indicating their potential as therapeutic agents against inflammatory diseases .
Synthesis Techniques
The synthesis of 2-(3-Methoxybenzoyl)furan typically involves several methods:
- Condensation Reactions : A common approach includes the condensation of furan derivatives with methoxybenzoic acid or its derivatives under acidic or basic conditions.
- Yield Optimization : Research has focused on optimizing reaction conditions to improve yields and purity of the final product, employing techniques such as microwave-assisted synthesis or solvent-free conditions.
Structural Characteristics
The molecular formula for 2-(3-Methoxybenzoyl)furan is C_{12}H_{10}O_{3}, indicating a relatively simple structure that allows for various modifications to enhance its biological activity.
Drug Development
Given its promising biological activities, 2-(3-Methoxybenzoyl)furan could serve as a lead compound for developing new anticancer drugs. Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapeutics to enhance treatment outcomes.
Material Science Applications
The unique properties of 2-(3-Methoxybenzoyl)furan may also find applications in material science, particularly in developing polymers or coatings with enhanced stability and bioactivity.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzoyl)furan involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
2.1.1 2-(3',4',5'-Trimethoxybenzoyl)-Benzo[b]furan Derivatives
These compounds feature a benzo[b]furan core (fused benzene and furan rings) with a 3',4',5'-trimethoxybenzoyl group at the 2-position. Compared to 2-(3-Methoxybenzoyl)furan, the additional methoxy groups and fused benzene ring significantly alter bioactivity. For example:
- Antiproliferative Activity : Derivatives with a methoxy group at the 6-position of the benzo[b]furan ring (e.g., compound 5d) exhibit potent antiproliferative effects against cancer cells (IC₅₀ = 20–50 nM), whereas shifting the methoxy group to other positions (C-3, C-5, or C-7) reduces activity by >10-fold .
- Tubulin Inhibition : The trimethoxybenzoyl group enhances binding to tubulin’s colchicine site, disrupting microtubule assembly. The benzo[b]furan core increases planarity and rigidity, improving target affinity compared to simple furan derivatives .
2.1.2 2-(4-Bromophenyl)Dibenzo[b,d]furan
This compound incorporates a dibenzo[b,d]furan core (two fused benzene rings with a central furan) and a 4-bromophenyl substituent. Key differences include:
- Molecular Weight : 323.18 g/mol (vs. ~230 g/mol for 2-(3-Methoxybenzoyl)furan), impacting solubility and pharmacokinetics .
- Electronic Effects : The bromine atom is electron-withdrawing, reducing electron density in the aryl ring compared to the electron-donating methoxy group. This alters reactivity in cross-coupling reactions or photophysical properties .
Functional Analogues with Modified Cores
2.2.1 3-Methyl-2-(2-Methyl-2-Butenyl)-Furan
A simple furan derivative with alkyl substituents (methyl and prenyl groups). Unlike 2-(3-Methoxybenzoyl)furan, this compound lacks an aromatic acyl group, resulting in:
- Volatility: Higher volatility due to nonpolar substituents, making it suitable for flavor/fragrance applications rather than medicinal chemistry .
2.2.2 Furan-Containing Benzothiazolium Salts
Compounds like 3-methyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides incorporate a furan-vinyl-benzothiazolium scaffold. The cationic benzothiazolium moiety introduces strong electrophilicity, enabling DNA intercalation or enzyme inhibition, a mechanism absent in neutral 2-(3-Methoxybenzoyl)furan .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Substituent Position Matters : Methoxy groups at specific positions (e.g., C-6 in benzo[b]furan derivatives) maximize bioactivity by optimizing steric and electronic interactions with biological targets .
- Core Rigidity Enhances Binding: Fused aromatic systems (e.g., benzo[b]furan) improve binding affinity to proteins like tubulin compared to monocyclic furans .
- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density, favoring interactions with electron-deficient biological targets, whereas bromine reduces reactivity in cross-coupling reactions .
Biological Activity
2-(3-Methoxybenzoyl)furan is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
2-(3-Methoxybenzoyl)furan features a furan ring substituted with a 3-methoxybenzoyl group. Its molecular formula is C_{12}H_{10}O_{3}, and it has a molecular weight of approximately 210.21 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of 2-(3-Methoxybenzoyl)furan is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which can mitigate oxidative stress—a contributing factor in various diseases.
- Anti-inflammatory Effects : Studies suggest that 2-(3-Methoxybenzoyl)furan may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Neuroprotective Properties : Preliminary research indicates that this compound may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
- Neuroprotective Study : A study published in Bentham Science explored the neuroprotective effects of furan derivatives, including 2-(3-Methoxybenzoyl)furan. The results indicated that the compound significantly reduced oxidative stress markers in neuronal cell cultures, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease .
- Anticancer Research : Research conducted on the antiproliferative effects of various furan derivatives demonstrated that 2-(3-Methoxybenzoyl)furan inhibited the growth of certain cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
